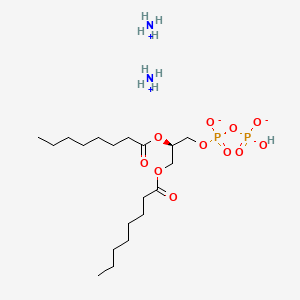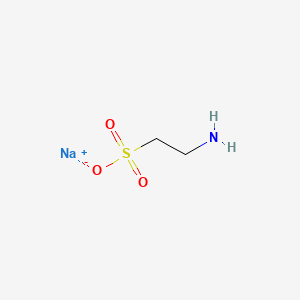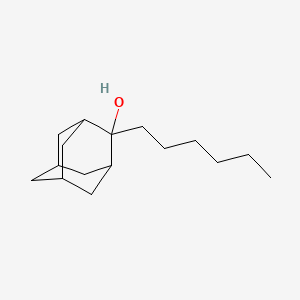
Dioctanoylgycerol pyrophosphate ammonium salt
説明
Dioctanoylgycerol pyrophosphate ammonium salt, also known as 08:0 DGPP, is an anionic phospholipid with a pyrophosphate group attached to diacylglycerol . It acts as a signaling lipid .
Molecular Structure Analysis
The molecular formula of Dioctanoylgycerol pyrophosphate ammonium salt is C19H44N2O11P2. Its molecular weight is 538.5 g/mol.Physical And Chemical Properties Analysis
Dioctanoylgycerol pyrophosphate ammonium salt has a molecular weight of 521.48 . It is recommended to be stored at a temperature of 28°C .科学的研究の応用
Soil Science and Fertilizer Application
- Dioctanoylgycerol pyrophosphate ammonium salt, as a form of pyrophosphate, is involved in the hydrolysis process when applied to soil as part of ammonium polyphosphate fertilizers. This process converts pyrophosphate to orthophosphate, impacting phosphorus availability in soils, particularly in calcareous types. This has significant implications for agricultural practices and soil health management (McBeath, Smernik, Lombi, & Mclaughlin, 2006).
Material Science and Flame Retardancy
- In the field of materials science, particularly regarding fire retardant applications, compounds like ammonium pyrophosphate, which share a similar chemical nature with Dioctanoylgycerol pyrophosphate ammonium salt, are studied for their effectiveness in enhancing flame retardancy in various materials, such as low-density polyethylene (LDPE). These studies explore the synergistic effects of different chemical components in improving fire resistance (Bras, Bourbigot, Le Tallec, & Laureyns, 1997).
Chemistry and Catalysis
- In catalysis research, related ammonium salts have been evaluated for their role in chemical reactions. For example, pyridinium perrhenate salts, similar in structure to Dioctanoylgycerol pyrophosphate ammonium salts, are used as catalysts in the deoxydehydration of diols into alkenes. These studies contribute to the understanding of reaction mechanisms and efficiency in organic synthesis processes (Morris et al., 2017).
Environmental Impact and Regulation
- The environmental impact of related compounds, such as perfluorooctanoic acid (PFOA) and its ammonium salt, is a significant area of research. Studies on these compounds focus on their persistency, bioaccumulation potential, and toxicity, leading to regulatory discussions and actions in various regions, including Europe. This research is crucial for understanding the environmental and health implications of such chemicals (Vierke et al., 2012).
Safety And Hazards
特性
IUPAC Name |
diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNJXYONHGAON-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039687 | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctanoylgycerol pyrophosphate ammonium salt | |
CAS RN |
474943-13-0 | |
| Record name | Dioctanoylgycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)










